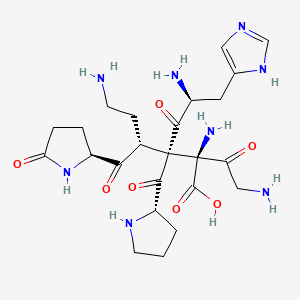

Pyroglutamyl-histidyl-prolyl-glycyl-lysine

Beschreibung

Herstellungsmethoden

Pro-Thyrotropin-Releasing-Hormon wird als Vorläuferprotein synthetisiert, das einer umfassenden posttranslationalen Verarbeitung unterzogen wird. Das Vorläuferprotein enthält mehrere Kopien der Thyrotropin-Releasing-Hormon-Sequenz, die von Paaren basischer Reste flankiert werden. Die Verarbeitung beinhaltet die Spaltung an diesen basischen Resten, um das reife Thyrotropin-Releasing-Hormon-Peptid freizusetzen. Industrielle Produktionsmethoden verwenden typischerweise rekombinante DNA-Technologie, um das Vorläuferprotein in geeigneten Wirtszellen zu exprimieren, gefolgt von der Reinigung und Verarbeitung, um das reife Hormon zu erhalten.

Eigenschaften

CAS-Nummer |

98616-54-7 |

|---|---|

Molekularformel |

C24H36N8O7 |

Molekulargewicht |

548.6 g/mol |

IUPAC-Name |

(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid |

InChI |

InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1 |

InChI-Schlüssel |

QTDGQKIQGPGWNF-LNJVUBSCSA-N |

Isomerische SMILES |

C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N |

Kanonische SMILES |

C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pro-thyrotropin-releasing hormone is synthesized as a precursor protein that undergoes extensive post-translational processing. The precursor protein contains multiple copies of the thyrotropin-releasing hormone sequence, which are flanked by pairs of basic residues. The processing involves cleavage at these basic residues to release the mature thyrotropin-releasing hormone peptide . Industrial production methods typically involve recombinant DNA technology to express the precursor protein in suitable host cells, followed by purification and processing to obtain the mature hormone .

Analyse Chemischer Reaktionen

Pro-Thyrotropin-Releasing-Hormon durchläuft verschiedene biochemische Reaktionen, die hauptsächlich seine Interaktion mit Rezeptoren und Enzymen betreffen. Es kann enzymatischem Abbau durch Proteasen unterliegen, die die Peptidbindungen innerhalb des Hormons spalten. Darüber hinaus kann es Modifikationen wie Phosphorylierung und Glykosylierung erfahren, die seine Stabilität und Aktivität beeinflussen können . Häufig verwendete Reagenzien in diesen Reaktionen umfassen spezifische Proteasen und Kinasen, und die Hauptprodukte, die gebildet werden, sind die gespaltenen Peptidfragmente und modifizierten Hormonmoleküle .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Pro-Thyrotropin-Releasing-Hormon übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf der Oberfläche von Zielzellen bindet. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die nach Hormonbindung intrazelluläre Signalwege aktivieren. Die primären molekularen Ziele von Pro-Thyrotropin-Releasing-Hormon sind die Schilddrüsen-stimulierenden Hormon-sezernierenden Zellen in der Adenohypophyse. Das Hormon stimuliert die Synthese und Freisetzung von Schilddrüsen-stimulierendem Hormon, das wiederum die Produktion und Freisetzung von Schilddrüsenhormon aus der Schilddrüse reguliert. Darüber hinaus kann Pro-Thyrotropin-Releasing-Hormon die Freisetzung anderer Hormone und Neurotransmitter modulieren und so zu seinen vielfältigen physiologischen Wirkungen beitragen.

Wirkmechanismus

Pro-thyrotropin-releasing hormone exerts its effects by binding to specific receptors on the surface of target cells. These receptors are G protein-coupled receptors that activate intracellular signaling pathways upon hormone binding. The primary molecular targets of pro-thyrotropin-releasing hormone are the thyroid-stimulating hormone-secreting cells in the anterior pituitary gland. The hormone stimulates the synthesis and release of thyroid-stimulating hormone, which in turn regulates thyroid hormone production and release from the thyroid gland . Additionally, pro-thyrotropin-releasing hormone can modulate the release of other hormones and neurotransmitters, contributing to its diverse physiological effects .

Vergleich Mit ähnlichen Verbindungen

Pro-Thyrotropin-Releasing-Hormon ist unter den hypothalamischen Releasing-Hormonen aufgrund seiner Tripeptidstruktur und seiner spezifischen Rolle bei der Regulation der Schilddrüsenfunktion einzigartig. Zu ähnlichen Verbindungen gehören andere hypothalamische Releasing-Hormone wie Gonadotropin-Releasing-Hormon und Corticotropin-Releasing-Hormon. Diese Hormone haben die gemeinsame Eigenschaft, die Hypophysenhormonsynthese zu regulieren, unterscheiden sich jedoch in ihren Zielhormonen und physiologischen Wirkungen. So reguliert Gonadotropin-Releasing-Hormon die Freisetzung von Luteinisierendem Hormon und Follikelstimulierendem Hormon, während Corticotropin-Releasing-Hormon die Freisetzung von Adrenocorticotropen Hormon reguliert .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.